3'-Deoxy-3'-fluoro-5-methyluridine

Description

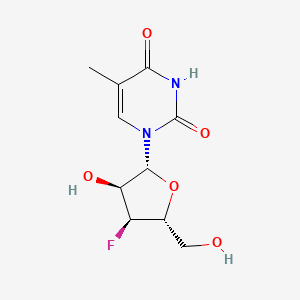

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-7(15)6(11)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6-,7-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLCLDYCKOUGAR-JXOAFFINSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of 3 Deoxy 3 Fluoro 5 Methyluridine

Stereoselective Synthesis of the Ribofuranose Moiety

The foundation of synthesizing 3'-Deoxy-3'-fluoro-5-methyluridine lies in the stereocontrolled preparation of the ribofuranose sugar moiety. A common approach begins with readily available starting materials like D-ribose or D-xylose. nih.govnih.gov For instance, a practical, multi-gram scale synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose has been developed from D-ribose. nih.gov Key steps in these syntheses often involve the protection of hydroxyl groups, deoxygenation at specific positions, and the introduction of functionalities that will later facilitate the crucial glycosylation and fluorination reactions. nih.govnih.gov The goal is to produce a ribofuranose precursor with the correct stereochemistry at each chiral center to ensure the desired biological activity of the final nucleoside analog.

Glycosylation Strategies for Pyrimidine (B1678525) Nucleobase Coupling

The coupling of the synthesized ribofuranose moiety with the 5-methyluracil (thymine) base is a critical step known as glycosylation. The Vorbrüggen glycosylation is a widely employed and popular method for this transformation. iucr.orgnih.gov This reaction typically involves the use of a silylated pyrimidine base and a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-triflate), to promote the formation of the N-glycosidic bond. iucr.orgfrontiersin.org The efficiency and stereoselectivity of the glycosylation can be influenced by various factors, including the choice of solvent and the protecting groups on the sugar moiety. frontiersin.org For example, one documented synthesis involves the coupling of 3′-deoxy-3′-fluoro-1-O-methyl-5′-O-benzoyl-2′-O-acetyl-D-ribofuranose with silylated thymine (B56734) in the presence of TMS-triflate, selectively yielding the desired β-nucleoside derivative in a 75% yield. iucr.org

Introduction of the 3'-Fluorine Atom: Reaction Mechanisms and Yield Optimization

The introduction of the fluorine atom at the 3'-position of the ribose sugar is a defining feature of this compound and significantly influences its biological properties. nih.gov This transformation is typically achieved through nucleophilic substitution reactions. A common strategy involves the activation of the 3'-hydroxyl group with a good leaving group, such as a tosylate or nosylate (B8438820), followed by displacement with a fluoride (B91410) ion source. nih.govnih.gov

Reagents like diethylaminosulfur trifluoride (DAST) are versatile for the direct replacement of a hydroxyl group with fluorine, generally proceeding via an SN2 mechanism with inversion of configuration. nih.gov Another approach involves the use of fluoride salts, where the choice of solvent is critical; polar aprotic solvents enhance the nucleophilicity of the fluoride ion. nih.gov For radiolabeling with fluorine-18, methods have been developed using various precursors and optimizing reaction conditions to improve radiochemical yields. nih.govnih.gov For instance, using t-butanol as a solvent in the nucleophilic fluorination has been shown to significantly improve the radiochemical yield under mild conditions. nih.gov

| Reagent/Method | Key Features | Typical Yield | Reference |

| Diethylaminosulfur trifluoride (DAST) | One-step exchange of a hydroxyl group for fluorine via an SN2 mechanism. | Good to excellent | nih.gov |

| Fluoride salts (e.g., KF, CsF) | Requires activation of the hydroxyl group; solvent choice is crucial for reactivity. | Variable | nih.gov |

| [18F]Fluoride with protic solvent catalysis | Used for radiolabeling; t-butanol enhances yield. | Up to 85.3% (radiochemical) | nih.gov |

Regioselective Derivatization at Other Positions

To further explore the structure-activity relationship and enhance the properties of this compound, various modifications have been made at other positions of the molecule.

Prodrug Strategies and Chemical Activation Pathways

Prodrug approaches are employed to improve the pharmacokinetic properties of nucleoside analogs. This often involves masking polar hydroxyl groups with moieties that are cleaved in vivo to release the active drug. A common strategy is the esterification of the 5'-hydroxyl group. For instance, the synthesis of the 5'-O-glucuronide of 3'-deoxy-3'-fluorothymidine (B1224464) has been reported, serving as a reference standard for metabolic studies. rsc.org Another approach involves conjugating amino acids, like tryptophan, to the hydroxyl groups of a similar nucleoside, 5-fluorouridine (B13573), to create prodrugs with altered chemical stability and loading characteristics. nih.gov The design of these prodrugs, such as the ProTide approach used for sofosbuvir (B1194449), can bypass rate-limiting activation steps like the initial phosphorylation. wikipedia.org

C-5 Substitutions on the Uracil (B121893) Base

The 5-position of the uracil base is a common site for modification. While the parent compound is 5-methyluridine, variations at this position can impact biological activity. The C5-methylation of uracil to form thymine is a fundamental modification in nucleic acids. nih.gov In the context of related nucleosides like 5-fluorouracil (B62378), the electronic properties of the C-5 substituent have been shown to influence the dynamic properties of the base pair. nih.gov

Sugar Modifications (e.g., 2'-position)

Modifications at other positions of the sugar ring, particularly the 2'-position, can significantly affect the conformation and stability of the nucleoside. researchgate.net The introduction of a fluorine atom at the 2'-position, for example, can alter the sugar pucker and enhance the thermal stability of nucleic acid duplexes. iu.edu While the focus here is on 3'-fluoro substitution, it is important to note that modifications at the 2'-position, such as the introduction of a methyl group, have also been explored in the synthesis of related nucleoside analogs. researchgate.net

Advanced Synthetic Approaches and Efficiency Improvements

The quest for more efficient and scalable methods for synthesizing this compound has led to the development of advanced synthetic strategies. These approaches aim to improve yields, reduce reaction times, and allow for the production of specialized versions of the molecule, such as those labeled with radioisotopes for imaging studies.

A common strategy for synthesizing this compound, also known as 3'-deoxy-3'-fluorothymidine, involves the coupling of a protected fluorinated sugar with the thymine base. One established method is the Vorbrüggen glycosylation. iucr.org In this approach, a protected 3'-deoxy-3'-fluoro-ribofuranose derivative is reacted with silylated thymine in the presence of a catalyst like trimethylsilyl triflate (TMS-triflate). This is followed by a deprotection step, such as ammonolysis, to yield the final compound with high purity. iucr.org For instance, the coupling of 3′-deoxy-3′-fluoro-1-O-methyl-5′-O-benzoyl-2′-O-acetyl-D-ribofuranose with silylated thymine can achieve a 75% yield for the coupled product, and the subsequent deprotection step can proceed with a 90% yield. iucr.org

Chemoenzymatic Synthesis:

High-Efficiency Radiosynthesis:

Significant advancements have been made in the synthesis of the radiolabeled analog, 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT), driven by its application in medical imaging. These methods prioritize high radiochemical yields and short synthesis times.

One highly efficient method involves a nucleophilic fluorination reaction catalyzed by a protic solvent like t-butanol. nih.gov This approach has been shown to significantly improve the radiochemical yield under mild conditions. For example, using tetrabutylammonium (B224687) bicarbonate (TBAHCO₃) as the elution solvent with the precursor (5'-O-DMTr-2'-deoxy-3'-O-nosyl-β-D-threo-pentofuranosyl)-3-N-BOC-thymine at 100°C resulted in a radiochemical yield of 85.3% (±3.5%). nih.gov Automated synthesis modules have also been adapted for the production of [¹⁸F]FLT, simplifying the process and improving reproducibility. nih.govnih.gov A modified two-vessel synthesis module was able to produce [¹⁸F]FLT in a total time of 50 minutes from the end of bombardment. nih.gov

The table below summarizes the efficiency of different catalytic systems in the radiosynthesis of [¹⁸F]FLT.

| Catalyst/Base System | Precursor Amount | Temperature | Reaction Time | Radiochemical Yield (TLC) |

| TBAHCO₃ with t-BuOH | 20 mg | 100°C | Not specified | 85.3 ± 3.5% |

| Cs₂CO₃ and Kryptofix 2.2.2 with t-BuOH | 20 mg | 100°C | Not specified | 57.1 ± 22.5% |

| TBAOH with t-BuOH | 20 mg | 100°C | Not specified | 55.0 ± 18.8% |

| Automated Synthesis with TBAHCO₃ | 20 mg | 120°C | 10 min | 60.2 ± 5.2% (after HPLC) |

Data sourced from a study on high-efficiency synthesis of [¹⁸F]FLT. nih.gov

Chemical Modifications:

Chemical modifications of the this compound structure are pursued to create derivatives with altered properties. A key example is the synthesis of its 5'-O-glucuronide conjugate. rsc.org This modification involves reacting 3'-deoxy-3'-fluorothymidine with a protected glucuronic acid derivative, methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucopyranuronate, in the presence of trimethylsilyl trifluoromethanesulfonate. rsc.org The resulting intermediate is then hydrolyzed to yield the final 3'-deoxy-3'-fluorothymidine-5'-glucuronide. rsc.org Such derivatives are often synthesized as reference standards for metabolic studies. rsc.org

Cellular Metabolism and Intracellular Activation Pathways of 3 Deoxy 3 Fluoro 5 Methyluridine

Cellular Uptake Mechanisms: Nucleoside Transporters

The initial and essential step in the metabolic activation of 3'-Deoxy-3'-fluoro-5-methyluridine is its transport across the cell membrane from the extracellular milieu into the cytoplasm. As a nucleoside analog, it cannot freely diffuse across the lipid bilayer and relies on specialized membrane proteins known as nucleoside transporters (NTs).

Research has identified that both major families of NTs, the human equilibrative nucleoside transporters (hENTs) and the human concentrative nucleoside transporters (hCNTs), are involved in the uptake of this compound. The primary transporter implicated in its cellular entry is the human equilibrative nucleoside transporter 1 (hENT1), a bidirectional, sodium-independent transporter. nih.gov Studies in various human cancer cell lines have demonstrated that inhibition of hENT1 significantly reduces the uptake of this compound. While hENT1 is a major contributor, other transporters such as hENT2, hCNT1, and hCNT3 also facilitate its transport, albeit with varying efficiencies. The expression levels of these transporters, particularly hENT1, on the cell surface are a key determinant of the intracellular concentration of the compound available for subsequent activation.

| Transporter | Family | Transport Mechanism | Role in this compound Uptake |

|---|---|---|---|

| hENT1 | Equilibrative | Sodium-independent, bidirectional | Primary transporter in many cancer cell lines |

| hENT2 | Equilibrative | Sodium-independent, bidirectional | Contributes to uptake |

| hCNT1 | Concentrative | Sodium-dependent, unidirectional | Efficiently transports the compound |

| hCNT3 | Concentrative | Sodium-dependent, unidirectional | Contributes to uptake |

Phosphorylation Cascades: Kinase-Mediated Monophosphate Formation

Once inside the cell, this compound must undergo phosphorylation to its monophosphate form, a critical activation step that also serves to trap the molecule within the cell due to the negative charge of the phosphate group. aacrjournals.org

The conversion of this compound to this compound-5'-monophosphate is predominantly catalyzed by the cytosolic enzyme Thymidine (B127349) Kinase-1 (TK1). aacrjournals.orgsnmjournals.org TK1 is a key enzyme in the nucleoside salvage pathway, which recycles thymidine for DNA synthesis. The expression and activity of TK1 are tightly regulated and are significantly elevated during the S-phase of the cell cycle, correlating closely with cellular proliferation. snmjournals.org Consequently, the rate of accumulation of the phosphorylated compound is largely dependent on TK1 activity, making it a sensitive marker of proliferating cells. nih.gov The high affinity of this compound for TK1 is a central aspect of its biological mechanism. nih.gov

While TK1 is the principal enzyme for the initial phosphorylation, the role of other kinases has been considered. The mitochondrial enzyme, Thymidine Kinase 2 (TK2), is another key enzyme in thymidine metabolism. However, studies have shown that this compound is a poor substrate for TK2. This specificity for TK1 enhances its utility as a marker of proliferation driven by the cell cycle-dependent salvage pathway, as opposed to mitochondrial DNA synthesis or repair processes mediated by TK2. nih.gov Other nucleoside kinases have not been shown to play a significant role in the initial monophosphorylation of this specific compound.

Subsequent Phosphorylation to Diphosphate (B83284) and Triphosphate Species

Following its conversion to the monophosphate form, the molecule undergoes two further phosphorylation steps to yield the corresponding diphosphate and triphosphate species. These sequential reactions are catalyzed by other cellular kinases.

The phosphorylation of this compound-5'-monophosphate to the diphosphate form is mediated by thymidylate kinase (TMPK). nih.govwikipedia.org Subsequently, the diphosphate is converted to the active this compound-5'-triphosphate by the action of nucleoside diphosphate kinase (NDPK), an enzyme with broad substrate specificity that maintains the intracellular pool of nucleoside triphosphates. nih.govwikipedia.org The formation of the triphosphate species is crucial for the compound's ultimate biological effects. However, due to the 3'-fluoro substitution, it is not efficiently incorporated into DNA and acts as a chain terminator if incorporated. nih.gov The triphosphate form is highly retained within the cell. nih.gov

| Substrate | Enzyme | Product |

|---|---|---|

| This compound | Thymidine Kinase-1 (TK1) | This compound-5'-monophosphate |

| This compound-5'-monophosphate | Thymidylate Kinase (TMPK) | This compound-5'-diphosphate |

| This compound-5'-diphosphate | Nucleoside Diphosphate Kinase (NDPK) | This compound-5'-triphosphate |

Pathways of Deamination and Other Inactivating Enzymatic Transformations

The metabolic fate of this compound is also influenced by inactivating enzymatic transformations. A key feature of its structure is the fluorine atom at the 3' position, which confers resistance to degradation by thymidine phosphorylase, a major catabolic enzyme that cleaves the glycosidic bond of thymidine. snmjournals.orgsnmjournals.org This resistance contributes to its increased metabolic stability compared to its natural counterpart.

However, the activation process is reversible. The primary mechanism for inactivation and subsequent efflux from the cell is the dephosphorylation of this compound-5'-monophosphate back to its parent nucleoside form. snmjournals.org This reaction is catalyzed by a deoxynucleotidase (dNT). nih.gov Once dephosphorylated, the uncharged parent compound is no longer trapped and can be transported out of the cell via equilibrative nucleoside transporters like hENT1. This efflux mechanism can limit the net intracellular accumulation of the activated metabolites. There is no significant evidence to suggest that deamination of the pyrimidine (B1678525) base is a major metabolic pathway for this compound.

Comparative Metabolic Profiles with Related Fluorinated Nucleosides

The metabolism of this compound can be better understood by comparing it with other fluorinated nucleosides. The position and number of fluorine substitutions significantly alter the substrate specificity for transporters and enzymes, leading to distinct metabolic profiles and biological activities.

For instance, unlike 2'-deoxy-2'-fluoro-5-methyl-1-β-D-arabinofuranosyluracil (FMAU), which is a poor substrate for TK1 and is thought to be phosphorylated by TK2, this compound shows high specificity for TK1. nih.gov In contrast to thymidine, it is resistant to thymidine phosphorylase and is minimally incorporated into DNA. nih.gov Other compounds like 5'-Deoxy-5-fluorouridine (5'-dFUrd) require cleavage of the sugar moiety to release 5-fluorouracil (B62378) (5-FU), which then enters a different activation pathway. This highlights a fundamentally different metabolic activation strategy compared to the direct phosphorylation cascade of this compound.

| Compound | Primary Activating Kinase | Susceptibility to Thymidine Phosphorylase | Primary Active Form | Key Metabolic Feature |

|---|---|---|---|---|

| This compound (FLT) | Thymidine Kinase-1 (TK1) | Resistant | Triphosphate | Trapping after TK1-mediated phosphorylation |

| Thymidine | Thymidine Kinase-1 (TK1) | Susceptible | Triphosphate | Incorporated into DNA |

| FMAU | Thymidine Kinase-2 (TK2) | Resistant | Triphosphate | Poor substrate for TK1 |

| 5'-Deoxy-5-fluorouridine (5'-dFUrd) | Uridine (B1682114) Phosphorylase (for conversion to 5-FU) | Not Applicable | FdUMP and FUTP (from 5-FU) | Requires conversion to 5-FU to become active |

Molecular Mechanisms of Action of 3 Deoxy 3 Fluoro 5 Methyluridine and Its Active Metabolites

Inhibition of Key Viral and Cellular Polymerases

Once converted to its triphosphate form, FLTTP acts as a competitive inhibitor and a chain-terminating substrate for several essential polymerases.

The primary mechanism of action for FLT's cytotoxicity and its utility as a marker for cellular proliferation is the inhibition of DNA synthesis. nih.gov After intracellular phosphorylation, FLTTP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing DNA strand by cellular DNA polymerases.

The key structural feature enabling its function as a chain terminator is the substitution of the hydroxyl group (-OH) at the 3' position of the deoxyribose sugar ring with a fluorine atom (-F). This modification prevents the formation of a phosphodiester bond with the subsequent deoxynucleotide triphosphate, thereby halting DNA elongation. While FLT is a substrate for thymidine (B127349) kinase, leading to its phosphorylation, its incorporation into DNA is minimal, with less than 1% of the compound being integrated into the DNA strand. snmjournals.org This leads to the accumulation of phosphorylated FLT metabolites within the cell, effectively trapping the molecule and disrupting DNA replication. snmjournals.orgnih.gov

Studies on related compounds, such as 3'-C-methyl-2'-deoxythymidine 5'-triphosphate, have shown competitive inhibition with respect to dTTP for various DNA polymerases. nih.gov Similarly, triphosphate prodrugs of FLT have been developed to bypass cellular phosphorylation steps and have demonstrated high selectivity for viral reverse transcriptases over cellular DNA polymerases. nih.gov

| Compound/Metabolite | Target Enzyme(s) | Mechanism of Action | Research Finding |

| 3'-Deoxy-3'-fluorothymidine (B1224464) (FLT) | Thymidine Kinase-1 (TK-1) | Substrate for phosphorylation | Phosphorylated to FLT-monophosphate, trapping it in the cell. nih.gov |

| 3'-Deoxy-3'-fluorothymidine triphosphate (FLTTP) | Cellular DNA Polymerases | Competitive inhibition, Chain termination | Competes with dTTP; the 3'-fluoro group prevents phosphodiester bond formation, halting DNA synthesis. snmjournals.org |

| 3'-C-Methyl-2'-deoxythymidine 5'-triphosphate | DNA Polymerases | Competitive inhibition | Acts as a competitive inhibitor with respect to dTTP but is not incorporated into the DNA chain. nih.gov |

The effect of 3'-Deoxy-3'-fluoro-5-methyluridine on RNA polymerases is less characterized than its impact on DNA synthesis. However, the mechanism of action can be inferred from studies on structurally similar nucleoside analogs. The triphosphate forms of 3'-deoxynucleosides can act as inhibitors of DNA-dependent RNA polymerases. For instance, 3'-deoxyuridine (B14125) 5'-triphosphate has been shown to be a potent competitive inhibitor of RNA polymerases I and II.

The presence of the 3'-fluoro group in FLTTP, similar to the 3'-hydrogen in 3'-deoxyuridine triphosphate, would logically lead to the termination of RNA chain elongation if incorporated by an RNA polymerase. This would occur because the 3'-fluoro group cannot participate in the formation of the necessary phosphodiester bond to elongate the RNA transcript.

The active triphosphate metabolite of this compound is a potential inhibitor of viral RNA-dependent RNA polymerases (RdRp), which are critical enzymes for the replication of many RNA viruses. This mechanism is exemplified by the action of sofosbuvir (B1194449), a successful antiviral drug for Hepatitis C Virus (HCV). Sofosbuvir is metabolized to 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-triphosphate, which acts as a defective substrate for the HCV NS5B protein, an RdRp, thereby inhibiting viral RNA synthesis. wikipedia.orgwikipedia.org

By analogy, FLTTP can be hypothesized to act as a chain-terminating inhibitor for viral RdRps. Upon incorporation into the nascent viral RNA strand, the 3'-fluoro group would prevent the addition of the next nucleotide, thus terminating viral replication. This makes FLT and its metabolites candidates for broad-spectrum antiviral activity. For example, 3'-fluoro-3'-deoxythymidine (FLT) was initially identified as one of the most potent inhibitors of human immunodeficiency virus (HIV) replication due to the inhibition of its reverse transcriptase, a type of DNA polymerase. nih.gov

Interference with Nucleotide Biosynthesis Pathways

In addition to direct polymerase inhibition, nucleoside analogs can disrupt the delicate balance of intracellular nucleotide pools by interfering with their biosynthesis pathways.

Thymidylate synthase (TS) is a key enzyme in the de novo synthesis of pyrimidines. It catalyzes the methylation of deoxyuridine monophosphate (dUMP) to produce deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. nih.gov Inhibition of TS is a common mechanism for anticancer drugs like 5-fluorouracil (B62378) (5-FU), whose metabolite, fluorodeoxyuridine monophosphate (FdUMP), forms a stable inhibitory complex with TS. nih.gov

However, this compound is a thymidine analog, not a uridine (B1682114) analog, as indicated by the "5-methyluridine" component of its name. Since it already possesses the methyl group at the C5 position, it is not a substrate for thymidylate synthase, which specifically acts to methylate dUMP. Therefore, unlike 5-FU, this compound does not directly modulate or inhibit thymidylate synthase as part of its primary mechanism of action. Its effects on the cell are mediated through the thymidine salvage pathway, which begins with phosphorylation by thymidine kinase. nih.gov

Ribonucleotide reductase (RNR) is the enzyme responsible for converting ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), a rate-limiting step in the synthesis of all four dNTPs required for DNA replication. Inhibition of RNR can deplete the cell of necessary DNA building blocks, leading to the cessation of DNA synthesis and repair.

Currently, there is limited direct evidence in the reviewed literature specifically detailing the inhibitory activity of this compound or its phosphorylated metabolites on ribonucleotide reductase. While some nucleoside analogs, after being converted to their diphosphate (B83284) forms, are known to inhibit RNR, the specific interaction of FLT's metabolites with RNR is not well-established as a primary mechanism of action. The main described pathway for FLT's activity involves its phosphorylation via the thymidine salvage pathway and subsequent inhibition of DNA polymerase. nih.govnih.gov

Incorporation into Nucleic Acids (DNA and RNA) and its Consequences

For this compound to exert its cytotoxic effects, it must first be metabolized intracellularly to its active triphosphate form. This process typically involves a series of phosphorylation steps catalyzed by cellular kinases. The resulting this compound triphosphate can then act as a fraudulent substrate for cellular polymerases during the replication and transcription of nucleic acids.

The incorporation of nucleoside analogues into DNA can interfere with the replication process in several ways. nih.gov These include acting as chain terminators, which halt the extension of the nascent DNA strand, or being integrated into the genome and subsequently impeding the progression of the replication fork along the altered template. nih.gov

While direct studies detailing the incorporation of this compound are limited, research on structurally similar fluorinated pyrimidines provides significant insights. For instance, the related compound 5-fluorodeoxycytidine (FdCyd) has been shown to be incorporated into the DNA of human MCF-7 breast carcinoma cells. nih.gov Furthermore, its metabolites can also be detected within cellular RNA. nih.gov In a study on human colorectal cancers, another related compound, 5-fluorouracil (5-FU), was found to be incorporated into both RNA and DNA. nih.gov

The consequences of such incorporation are significant. The presence of a fluorine atom at the 3'-position of the sugar moiety is a critical structural modification. In the case of 3'-fluoro-3'-deoxyribonucleoside 5'-triphosphates, these molecules have been demonstrated to function as terminators of RNA synthesis catalyzed by E. coli DNA-dependent RNA polymerase. researchgate.net This termination of the growing RNA chain disrupts the synthesis of functional proteins and can trigger apoptotic pathways.

Similarly, the triphosphate form of the closely related compound 3'-fluoro-3'-deoxythymidine (FLT) is a potent inhibitor of human immunodeficiency virus (HIV) replication. nih.gov This inhibition is achieved through its selective incorporation by HIV reverse transcriptase, leading to chain termination of the viral DNA. nih.gov It is highly probable that this compound triphosphate acts in a comparable manner, serving as a substrate for DNA and/or RNA polymerases and, due to the 3'-fluoro modification, preventing the formation of the subsequent phosphodiester bond, thus terminating the elongation of the nucleic acid chain.

The inhibitory effects of related 3'-deoxynucleoside triphosphates on RNA polymerases have been quantified, as shown in the table below. 3'-Deoxyuridine-5'-triphosphate (3'-dUTP) acts as a strong competitive inhibitor of UTP incorporation into RNA by DNA-dependent RNA polymerases I and II. medchemexpress.comtargetmol.com

| Nucleotide Analogue | Target Enzyme | Inhibition Type | K_i Value (μM) |

| 3'-Deoxyuridine-5'-triphosphate (3'-dUTP) | DNA-dependent RNA Polymerases I & II | Competitive | 2.0 |

| 3'-Deoxycytidine-5'-triphosphate (3'-dCTP) | DNA-dependent RNA Polymerases I & II | Competitive | 3.0 |

| Data from a study on DNA-dependent RNA polymerases from Dictyostelium discoideum cells. nih.gov |

Impact on Deoxynucleotide Pool Imbalances

A crucial aspect of the mechanism of action of many nucleoside analogues is their ability to disrupt the carefully regulated intracellular pools of deoxynucleoside triphosphates (dNTPs). The maintenance of balanced dNTP pools is essential for the fidelity of DNA replication and repair. nih.gov Perturbations in these pools can lead to increased mutation rates and genomic instability, which are hallmarks of cancer. nih.govdiva-portal.orgresearchgate.net

Antimetabolites, including fluorinated pyrimidines, are designed to exploit this dependency by altering the composition of the dNTP pool. nih.gov The active metabolites of these compounds can inhibit key enzymes involved in nucleotide metabolism. For example, the active metabolite of a related compound, 5-fluorodeoxyuridine (FUdR), is known to inhibit thymidylate synthase. nih.gov This enzyme is critical for the de novo synthesis of deoxythymidine monophosphate (dTMP), a precursor for deoxythymidine triphosphate (dTTP). nih.gov Inhibition of thymidylate synthase leads to a depletion of the cellular dTTP pool and an accumulation of deoxyuridine monophosphate (dUMP). nih.gov

This imbalance has profound consequences. The reduced availability of dTTP can stall DNA replication, while the increased levels of dUTP can lead to its misincorporation into DNA in place of dTTP. Although cells possess mechanisms to remove uracil (B121893) from DNA, the sheer scale of misincorporation can overwhelm these repair systems, leading to DNA fragmentation and cell death.

Studies on the effects of 5-fluoro-2'-deoxyuridine (B1346552) on dNTP pools in rat embryos and human neuroblastoma cells have demonstrated a significant decrease in dTTP levels to approximately 20% of control values. This was accompanied by a substantial increase in dCTP levels and a near-complete depletion of the dGTP pool. The disappearance of the dGTP pool was temporally correlated with the cytotoxic effects of the drug.

The table below summarizes the observed changes in deoxynucleotide pools following treatment with 5-fluoro-2'-deoxyuridine.

| Deoxynucleotide | Change in Pool Size |

| dTTP | Decreased to ~20% of control |

| dCTP | Greatly increased |

| dGTP | Reduced to nearly zero |

| Data from a study on 12-day W rat embryos and a human neuroblastoma grown in nude N:NIH(S) mice. |

Pre Clinical Investigations of Biological Activities in Research Models

Antiviral Activity in Cell Culture Models (In Vitro)

Initial screenings of various fluorinated nucleosides have included 3'-deoxy-3'-fluorouridine (B3029207), a closely related compound, which showed some preliminary activity in maintaining cell viability in the presence of Tick-borne encephalitis virus (TBEV). nih.gov However, detailed studies focusing specifically on 3'-Deoxy-3'-fluoro-5-methyluridine are limited in the public domain. The primary mechanism by which nucleoside analogs with modifications at the 3'-position, such as 3'-deoxy-3'-fluoroguanosine (B39910) 5'-triphosphate, are thought to exert their antiviral effects is by acting as chain terminators during viral RNA synthesis. nih.gov Once incorporated into a growing viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp), the absence of a 3'-hydroxyl group prevents the addition of the next nucleotide, thus halting replication. nih.gov

Specific Viral Targets and Replication Inhibition Mechanisms

While direct evidence for this compound is not extensively documented, the mechanism of action for similar fluorinated nucleosides provides a likely model. For instance, the active triphosphate form of sofosbuvir (B1194449), 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-triphosphate, acts as a defective substrate for the hepatitis C virus (HCV) NS5B protein, an RNA-dependent RNA polymerase, thereby inhibiting viral RNA synthesis. wikipedia.org It is hypothesized that this compound, after intracellular conversion to its triphosphate form, would similarly compete with natural uridine (B1682114) triphosphate for incorporation by viral polymerases. The 3'-fluoro substitution would then act as a chain terminator, preventing the extension of the viral genome.

Evaluation in Host Cell Lines (e.g., neural and extraneural origin)

Studies on the broad-spectrum antiviral activity of related compounds like 3'-deoxy-3'-fluoroadenosine have demonstrated efficacy in host cell lines of both neural and extraneural origin against flaviviruses such as TBEV, Zika virus (ZIKV), and West Nile virus (WNV). nih.govnih.gov For example, 3'-deoxy-3'-fluoroadenosine showed low-micromolar antiviral effects in both porcine kidney stable (PS) cells and human brain capillary endothelial cells (HBCA). nih.gov Although specific data for this compound is not available, these findings with analogous compounds suggest that its potential antiviral activity could be evaluated in a similar range of cell lines to determine its spectrum and potency.

Antiproliferative Activity in Cancer Cell Lines (In Vitro)

The antiproliferative activity of fluorinated nucleosides is a well-established area of cancer research. These compounds can interfere with DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. mdpi.compatsnap.com

Mechanisms of Cell Cycle Perturbation

Fluorinated pyrimidines like 5-fluorouracil (B62378) (5-FU) and its derivatives are known to induce cell cycle arrest. For example, 5-fluoro-2'-deoxycytidine (B1672315) (FCdR) has been shown to cause G2/M arrest in HCT116 colon cancer cells. d-nb.info This is often a consequence of DNA damage or the inhibition of essential enzymes for DNA synthesis. patsnap.com A duplex drug containing 2'-deoxy-5-fluorouridine led to an early S-phase arrest in cervical cancer cells. nih.gov While the specific effects of this compound on the cell cycle have not been detailed, it is plausible that it could induce similar perturbations by interfering with DNA replication.

Induction of Apoptotic Pathways at a Molecular Level

The induction of apoptosis is a key mechanism of many anticancer chemotherapeutics. Fluorinated nucleosides can trigger apoptosis through various molecular pathways. For instance, 5-fluorouracil has been shown to induce apoptosis in colorectal cancer cells in a caspase-9-dependent manner, mediated by the activation of protein kinase C-δ. nih.gov In cervical cancer cells, a duplex drug of 2'-deoxy-5-fluorouridine induced apoptosis characterized by PARP cleavage and a breakdown in mitochondrial membrane potential. nih.gov Furthermore, studies on other nucleoside analogs have implicated the intrinsic apoptotic pathway, involving the upregulation of pro-apoptotic proteins like BAX and BAK and the downregulation of anti-apoptotic proteins such as Bcl-2. opendentistryjournal.com Excessive fluoride (B91410) has also been shown to induce apoptosis in ameloblast-like cells by regulating the PI3K/AKT signaling pathway. opendentistryjournal.com The potential of this compound to induce apoptosis would likely involve one or more of these established pathways.

Activity in Murine Models (In Vivo, Mechanistic Focus)

Influence on Viral Replication Kinetics in Animal Models

The nucleoside analog this compound belongs to a class of compounds that has demonstrated notable antiviral properties in various preclinical studies. While specific in vivo data for this compound is limited in the provided search results, the broader class of fluoro-substituted nucleosides, such as 3'-deoxy-3'-fluoroadenosine, has shown significant potential in animal models of viral infections. nih.govresearchgate.netnih.gov

For instance, studies on 3'-deoxy-3'-fluoroadenosine, a structurally related compound, have revealed its efficacy in mouse models of flavivirus infections. nih.govnih.gov In mice infected with Tick-Borne Encephalitis Virus (TBEV) and West Nile Virus (WNV), treatment with this analog resulted in a significant reduction in mortality and amelioration of clinical signs of neuroinfection. nih.gov This suggests that fluoro-substituted nucleoside analogs can effectively inhibit viral replication in vivo, leading to improved survival rates. The antiviral activity of these compounds is often broad-spectrum, showing effects against multiple emerging flaviviruses. nih.govnih.gov

The mechanism behind this antiviral activity is generally attributed to the inhibition of viral RNA synthesis. wikipedia.org These nucleoside analogs, after being phosphorylated within the host cell, can act as chain terminators when incorporated into the growing viral RNA strand by the viral RNA-dependent RNA polymerase. wikipedia.org This premature termination of RNA elongation effectively halts viral replication.

Interactive Table: Antiviral Activity of a Related Fluoro-substituted Nucleoside Analog in Animal Models.

| Virus | Animal Model | Key Findings |

| West Nile Virus (WNV) | Mouse | Significant decrease in mortality and clinical signs of neuroinfection. nih.gov |

| Tick-Borne Encephalitis Virus (TBEV) | Mouse | Demonstrated antiviral effect. nih.govnih.gov |

Effects on Tumor Cell Proliferation in Preclinical Oncology Research

This compound is classified as a purine (B94841) nucleoside analog, a group of compounds known for their extensive antitumor activities. medchemexpress.commedchemexpress.com The primary mechanism of action for these analogs involves the inhibition of DNA synthesis and the induction of apoptosis, or programmed cell death, in cancer cells. medchemexpress.commedchemexpress.commedchemexpress.cnmedchemexpress.com

A radiolabeled version of a closely related compound, 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT), is utilized as a tracer in positron emission tomography (PET) imaging to non-invasively monitor tumor cell proliferation in vivo. thno.orgnih.govnih.gov The uptake of [18F]FLT by tumor cells is directly proportional to their proliferative activity. thno.orgnih.gov Once inside the cell, [18F]FLT is phosphorylated by the enzyme thymidine (B127349) kinase 1 (TK1), a key enzyme in the DNA synthesis pathway. thno.orgnih.govanalyzedirect.com This phosphorylation traps the molecule within the cell, and its accumulation can be quantified by PET imaging, providing a sensitive measure of the tumor's response to therapy. thno.orgnih.gov

Numerous preclinical studies have demonstrated a strong correlation between a decrease in [18F]FLT uptake and the inhibition of tumor growth following anticancer therapies. thno.orgnih.gov In a systematic review of 147 preclinical studies, 83% reported a decline in [18F]FLT uptake in tumors that were responsive to treatment, indicating a reduction in cell proliferation. thno.org This highlights the utility of fluorinated deoxyuridine analogs in assessing the efficacy of anticancer agents.

The antiproliferative action of fluorinated uridine analogs has been observed across various murine tumor models, including lung neoplasms, lymphoma, and melanoma. nih.gov The cytotoxic effects of these compounds are often evaluated in human cancer cell lines, such as cervical (HeLa), oral (KB), and breast (MCF-7) cancer cells. nih.gov

Interactive Table: Preclinical Oncology Research Findings for Related Fluorinated Nucleoside Analogs.

| Research Area | Key Findings |

| Mechanism of Action | Inhibition of DNA synthesis and induction of apoptosis. medchemexpress.commedchemexpress.commedchemexpress.cnmedchemexpress.com |

| In Vivo Imaging | [18F]FLT PET imaging is used to measure tumor cell proliferation. thno.orgnih.govnih.gov |

| Therapeutic Monitoring | Decreased [18F]FLT uptake correlates with a positive response to anticancer therapies. thno.orgnih.gov |

| Antitumor Activity | Demonstrated efficacy against various murine tumor lines. nih.gov |

| In Vitro Cytotoxicity | Active against human cervical, oral, and breast cancer cell lines. nih.gov |

Structure Activity Relationships Sar and Conformational Analysis of 3 Deoxy 3 Fluoro 5 Methyluridine Analogs

Influence of 3'-Fluorine Stereochemistry on Biological Activity

The stereochemistry of the fluorine atom at the 3'-position of the furanose ring is a critical determinant of a nucleoside analog's biological properties. The orientation of the C-F bond significantly impacts the sugar's conformational preferences, which in turn affects how the nucleoside is recognized and processed by viral and cellular enzymes. nih.gov The substitution of a hydroxyl group or hydrogen with fluorine can lead to substantial changes in the molecule's conformation, a strategy often employed to create biologically active nucleosides. nih.gov

For instance, the antiviral activity of fluorinated nucleosides is often linked to the conformation of the sugar moiety. nih.govmdpi.com Different enzymes, such as DNA/RNA polymerases and kinases, exhibit preferences for specific nucleoside conformations. nih.gov Therefore, controlling the sugar pucker through stereospecific fluorine substitution can lead to enhanced enzyme inhibition and, consequently, more potent antiviral effects. nih.gov

In the context of 3'-deoxy-3'-fluoronucleosides, analogs have demonstrated significant antiviral activity against a range of viruses. For example, 3'-deoxy-3'-fluoroadenosine has shown broad-spectrum antiviral effects against emerging flaviviruses like Tick-borne encephalitis virus (TBEV), Zika virus, and West Nile virus. nih.govasm.org However, not all 3'-deoxy-3'-fluoro-substituted nucleosides exhibit the same level of activity; 3'-deoxy-3'-fluoroguanosine (B39910) and 3'-deoxy-3'-fluorouridine (B3029207) did not show significant activity against TBEV in the same study. nih.govasm.org This highlights the crucial interplay between the sugar modification and the nature of the nucleobase in determining biological efficacy.

Role of the 5-Methyl Group on Base Recognition and Enzyme Binding

The 5-methyl group on the uracil (B121893) base, which transforms uridine (B1682114) into thymidine (B127349), plays a significant role in the recognition and binding of the nucleoside by various enzymes. This modification can influence the stability of DNA structures and the interaction with proteins.

While the primary focus of many studies is on the sugar moiety, the base modification is also crucial for biological activity. In the case of 3'-Deoxy-3'-fluoro-5-methyluridine, the 5-methyl group is a key feature of its identity as a thymidine analog. Research on related compounds, such as 5-methylcytosine, has shown that the methyl group can contribute to the stabilization of specific DNA conformations, like the Z-DNA helix, through hydrophobic interactions. nih.gov This suggests that the 5-methyl group in this compound could similarly influence its interaction with target enzymes by affecting local conformation and providing additional contact points for binding.

Impact of Sugar Puckering and Conformation on Biological Function

Furanose Ring Conformations (e.g., North/South preference)

The sugar pucker of a nucleoside is described by the pseudorotation phase angle (P), which defines the conformational state of the furanose ring. researchgate.net A North (N) conformation corresponds to a P value between 0° and 36°, while a South (S) conformation has a P value between 144° and 180°. researchgate.net In natural nucleic acids, RNA sugars typically favor the N-pucker, while DNA sugars prefer the S-pucker. researchgate.net

Introducing modifications to the sugar ring, such as fluorine substitution, can significantly alter this conformational preference. researchgate.netnih.gov For example, 2'-deoxy-2'-fluoroarabinofuranosyl uracil (U2'F(ara)), which has the fluorine in the 'up' or 'ara' position, favors a C2'-endo (South-like) conformation. nih.govllu.edu Conversely, 2'-deoxy-2'-fluororibofuranosyl uracil (U2'F(ribo)), with the fluorine in the 'down' or 'ribo' position, prefers a C3'-endo (North-like) conformation. nih.govllu.edu This demonstrates the powerful influence of fluorine's stereochemistry on sugar puckering.

Conformational Changes Induced by Fluorine Substitution

The introduction of a highly electronegative fluorine atom into the sugar ring induces significant conformational changes due to stereoelectronic effects, such as the gauche effect. rsc.orgresearchgate.net Fluorine substitutions are known to strongly influence the conformational properties of nucleosides. researchgate.netnih.gov

In the case of this compound, X-ray crystallography studies have revealed that the furanose ring adopts a conformation between a 2'-endo envelope (²E) and a 2'-endo/3'-exo twist (²T₃), which falls within the South conformational family. researchgate.netnih.gov Specifically, the pseudorotation phase angles (P) for two independent molecules in the crystal structure were found to be 164.3° and 170.2°. researchgate.netnih.gov This is in stark contrast to the parent nucleoside, 5-methyluridine, which prefers a North-type conformation with a P value of 21.2°. nih.gov This dramatic shift in conformational preference from North to South upon 3'-fluorination highlights the profound impact of this single-atom substitution.

| Compound | Molecule | Pseudorotation Phase Angle (P) | Puckering Amplitude (νmax) | Conformation |

|---|---|---|---|---|

| This compound | A | 164.3° | 38.8° | South (between ²E and ²T₃) |

| This compound | B | 170.2° | 36.1° | South (between ²E and ²T₃) |

| 5-methyluridine | - | 21.2° | 41.29° | North (between ³E and ³T₄) |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. While specific QSAR studies focusing exclusively on this compound analogs are not extensively detailed in the provided search results, the principles of QSAR are highly relevant to this class of compounds.

The development of QSAR models for nucleoside analogs typically involves the calculation of various molecular descriptors that quantify physicochemical properties such as electronic effects, hydrophobicity, and steric parameters. These descriptors are then used to build a mathematical model that can predict the biological activity of new, untested analogs. For fluorinated nucleosides, descriptors that capture the effects of fluorine substitution on sugar pucker, glycosidic bond stability, and interactions with the target enzyme would be particularly important.

Computational Approaches to Nucleoside Design and Binding Interactions

Computational chemistry plays a vital role in the design of novel nucleoside analogs and in understanding their binding interactions with target proteins. Molecular modeling techniques, such as molecular dynamics (MD) simulations and docking studies, provide valuable insights into the conformational preferences of nucleosides and their binding modes within enzyme active sites.

For fluorinated nucleosides, computational studies can elucidate the structural basis for their biological activity. For example, MD simulations can be used to explore the conformational landscape of this compound and its analogs in solution, providing a more dynamic picture than static crystal structures. Docking studies can predict how these analogs bind to the active sites of viral polymerases or other target enzymes, helping to rationalize their inhibitory activity and guide the design of more potent inhibitors. The use of computational methods is synergistic with experimental techniques, providing a powerful platform for the development of new therapeutic agents. oup.com

Advanced Analytical and Methodological Approaches in 3 Deoxy 3 Fluoro 5 Methyluridine Research

Chromatographic Techniques for Metabolite Identification and Quantification

Chromatographic methods are fundamental in separating and quantifying 3'-Deoxy-3'-fluoro-5-methyluridine and its metabolites from complex biological matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nucleotides, including this compound and its phosphorylated derivatives. Isocratic reverse-phase HPLC methods have been developed that can effectively separate deoxyribonucleoside triphosphates (dNTPs), ribonucleoside triphosphates (rNTPs), and adenosine diphosphate (B83284) (ADP) in a single run nih.gov. This capability is critical for understanding the cellular metabolism of nucleoside analogs and for quality control during their synthesis nih.gov. For instance, in the synthesis of radiolabeled analogs, HPLC is used to purify the final product and ensure high radiochemical purity electronicsandbooks.comnih.gov. The use of an isocratic elution system is advantageous as it avoids the shifting baseline issues often encountered with gradient-based methods nih.gov.

A typical HPLC setup for the analysis of this compound and its metabolites would involve a C18 column with a mobile phase consisting of a buffer and an organic modifier like acetonitrile nih.govelectronicsandbooks.com. Detection is commonly achieved using UV absorbance, which allows for the quantification of the separated compounds.

| Parameter | Condition |

|---|---|

| Column | Reverse Phase C18 |

| Mobile Phase | Acetonitrile/Water mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 267 nm |

| Injection Volume | 20 µL |

Mass spectrometry (MS) is a powerful analytical tool for the structural elucidation of molecules, from small metabolites to large protein complexes rfi.ac.uk. In the context of this compound research, MS, particularly when coupled with liquid chromatography (LC-MS), is invaluable for identifying and quantifying its intracellular metabolites. This technique has been used to accurately measure the levels of 3'-deoxy-3'-fluorothymidine (B1224464) (FLT) and its monophosphate metabolite (FLT-MP) in vitro nih.govnih.gov. Such measurements are crucial for understanding the metabolic trapping mechanism of the compound within cells nih.gov.

Tandem mass spectrometry (MS/MS) further enhances structural elucidation by providing fragmentation patterns of the parent molecule, which can be used to confirm the identity of metabolites rfi.ac.ukwindows.net. High-resolution mass spectrometers, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR), offer excellent mass accuracy and resolution, enabling the confident identification of metabolites in complex biological samples nih.gov. For example, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay was developed to monitor the intracellular metabolites of FLT during in vitro cell growth, providing a robust method for assessing its metabolic fate nih.gov.

Enzymatic Assays for Kinase and Polymerase Activity Measurement

Enzymatic assays are essential for determining the interaction of this compound with key enzymes in the nucleotide salvage pathway and DNA synthesis. The biological activity of many nucleoside analogs, including this compound, is dependent on their phosphorylation by cellular kinases mdpi.comnih.gov.

Thymidylate kinase is a key enzyme that phosphorylates dTMP to dTDP, and its activity is often elevated in tumor cells profoldin.com. Assays to measure thymidylate kinase activity can be based on the measurement of ADP generated during the kinase reaction using a fluorescence-based method profoldin.com. Similarly, the activity of thymidine (B127349) kinase 1 (TK1), the enzyme responsible for the initial phosphorylation of this compound, can be assessed nih.gov.

The interaction of the triphosphate form of this compound with DNA polymerases can be investigated using enzymatic assays that measure the incorporation of nucleotides into a DNA strand nih.gov. These assays often utilize synthetic oligonucleotides as templates and primers nih.gov. The inhibitory potential of the analog on viral polymerases is a key determinant of its antiviral activity and can be assessed through similar in vitro assays nih.govnih.gov. For instance, the inhibitory activity of 4′-fluoro-adenosine-5′-O-triphosphate against purified HCV polymerase was demonstrated with an IC50 > 10 μM rsc.org.

Cell-Based Assays for Studying Cellular Uptake and Intracellular Concentration

Cell-based assays are critical for evaluating the transport of this compound into cells and its subsequent intracellular accumulation giffordbioscience.com. These assays typically involve incubating cultured cells with the compound and then measuring its concentration within the cells over time giffordbioscience.comgiffordbioscience.com.

Radiolabeled versions of the compound are often used in these assays to facilitate detection and quantification giffordbioscience.comgiffordbioscience.com. The process involves seeding cells in multi-well plates, incubating them with the radiolabeled compound for a specific period, and then washing the cells to remove any extracellular compound giffordbioscience.com. The cells are then lysed, and the amount of radioactivity is measured to determine the intracellular concentration giffordbioscience.com. These assays can be used to determine key parameters such as the rate of uptake and the maximum intracellular concentration. They are also employed to screen for inhibitors of the cellular uptake process giffordbioscience.com.

| Step | Procedure |

|---|---|

| 1. Cell Seeding | Plate cells in 24- or 96-well plates and grow to near confluence. |

| 2. Incubation | Add radiolabeled this compound to the cells and incubate for a predetermined time. |

| 3. Washing | Stop the incubation by washing the cells with cold phosphate-buffered saline (PBS). |

| 4. Lysis | Lyse the cells to release the intracellular contents. |

| 5. Quantification | Measure the radioactivity in the cell lysate using a scintillation counter. |

Molecular Modeling and Dynamics Simulations for Binding Site Analysis

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interactions between small molecules, like this compound, and their protein targets at an atomic level semanticscholar.org. These methods provide insights into the binding modes, affinities, and the structural basis for selectivity of nucleoside analogs for specific kinases or polymerases nih.govsemanticscholar.org.

MD simulations can be used to study the conformational changes in both the ligand and the protein upon binding and to calculate the binding free energy, which is a measure of the stability of the complex semanticscholar.org. This information is invaluable for the rational design of more potent and selective inhibitors researchgate.net. For example, molecular modeling has been used to understand the interaction of fluoro-nucleosides with HIV and HBV polymerases nih.gov. These simulations can reveal key residues in the binding site that are crucial for the interaction and can help explain the effects of modifications to the nucleoside analog on its binding affinity semanticscholar.orgresearchgate.net.

Radiolabeling Strategies for Research Probes (e.g., [18F]FLT as a related example for proliferation imaging)

Radiolabeling of this compound, most notably with the positron-emitting radionuclide fluorine-18 ([¹⁸F]), has led to the development of 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT), a key radiotracer for imaging cell proliferation with Positron Emission Tomography (PET) nih.gov. The synthesis of [¹⁸F]FLT is a multi-step process that typically involves the nucleophilic substitution of a leaving group on a precursor molecule with [¹⁸F]fluoride nih.govnih.gov.

[¹⁸F]FLT is transported into cells and phosphorylated by thymidine kinase 1 (TK1), an enzyme whose activity is closely linked to the S-phase of the cell cycle nih.gov. The resulting [¹⁸F]FLT-monophosphate is trapped inside the cell, and its accumulation can be detected by PET imaging, providing a non-invasive measure of cell proliferation researchgate.net. This technique has shown promise in oncology for diagnosing tumors, staging disease, and monitoring the response to therapy nih.govsnmjournals.org. The uptake of [¹⁸F]FLT has been shown to correlate well with other markers of proliferation, such as Ki-67 staining nih.govsnmjournals.org. While [¹⁸F]FLT itself is minimally incorporated into DNA, its intracellular trapping provides a robust signal for proliferating tissues snmjournals.org.

Emerging Research Applications and Future Directions for 3 Deoxy 3 Fluoro 5 Methyluridine

Development as Biochemical Probes for Enzyme Activity and Pathway Elucidation

The unique physicochemical properties of fluorinated nucleosides make them excellent candidates for use as biochemical probes to investigate enzymatic mechanisms and delineate metabolic pathways. rsc.org The 3'-fluoro substitution, in particular, can serve as a reporter group for ¹⁹F NMR spectroscopy, allowing for real-time observation of enzyme-substrate interactions and catalytic turnover.

Research on analogous compounds has demonstrated the viability of this approach. For instance, uridine (B1682114) 5'-(3-deoxy-3-fluoro-D-galactopyranosyl diphosphate) was used as a substrate analogue for UDP-galactopyranose mutase. researchgate.net Researchers were able to observe the enzymatic turnover and formation of the furanose product using ¹⁹F NMR, providing insights into the enzyme's mechanism. researchgate.net This study revealed that while the binding affinity (Kₘ) of the fluorinated analogue was comparable to the natural substrate, the catalytic rate (kcat) was significantly reduced, a common feature for such probes that allows for detailed study of the enzymatic steps. researchgate.net

Furthermore, the use of 5-fluoropyrimidines, such as 5-fluorouridine (B13573), has been pivotal in developing activity-based protein profiling (RNABPP) to identify and characterize RNA-modifying enzymes. nih.gov This chemoproteomic strategy relies on metabolic labeling of cellular RNA with the fluorinated nucleoside, which then acts as a "warhead" to form covalent crosslinks with interacting enzymes. nih.gov This technique has successfully identified novel interactions, such as the crosslinking between 5-fluorouridine-modified RNA and the dihydrouridine synthase DUS3L, thereby uncovering new layers of epitranscriptomic regulation. nih.gov Given these precedents, 3'-Deoxy-3'-fluoro-5-methyluridine holds significant promise as a specialized probe for enzymes involved in nucleoside metabolism, such as phosphorylases and kinases, helping to elucidate their roles in health and disease.

| Probe Analogue | Target Enzyme | Key Finding |

| Uridine 5'-(3-deoxy-3-fluoro-D-galactopyranosyl diphosphate) | UDP-galactopyranose mutase | Acted as a substrate, allowing for mechanistic studies via ¹⁹F NMR. researchgate.net |

| 5-Fluorocytidine / 5-Fluorouridine | RNA Methyltransferases, Dihydrouridine Synthases (DUS3L) | Enabled activity-based profiling and discovery of novel enzyme-RNA interactions. nih.gov |

| 3-Deoxy-3-fluoro-L-fucose | Fucosyltransferases | Demonstrated potential as a versatile chemical probe in glycobiology after enzymatic activation. rsc.org |

Potential in the Design of Novel Nucleoside-Based Therapeutics (Pre-discovery Phase)

Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy. nih.govcymitquimica.com The introduction of fluorine can enhance therapeutic potential by increasing metabolic stability and modulating interactions with target enzymes. nih.gov this compound is structurally related to several compounds with established biological activity, suggesting its potential in the pre-discovery phase of drug development. ontosight.aimedchemexpress.com

The primary mechanism for many antiviral nucleosides involves their conversion to the 5'-triphosphate form, which then acts as a competitive inhibitor or a chain terminator for viral polymerases. nih.govnih.gov The absence of a 3'-hydroxyl group, a key feature of this compound, is a classic strategy for inducing chain termination of DNA or RNA synthesis. nih.gov For example, the related compound 3′-deoxy-3′-fluoroadenosine has demonstrated broad-spectrum antiviral activity against flaviviruses like Zika virus and West Nile virus by acting as an RNA chain terminator. nih.govresearchgate.net Similarly, 5-Fluoro-2',3'-dideoxy-3'-fluorouridine (B1194641) has been synthesized and examined for its interaction with enzymes like thymidine (B127349) phosphorylase and thymidylate synthetase, key targets in cancer therapy. nih.gov

The anticancer potential of such compounds often relies on the inhibition of DNA synthesis or crucial metabolic enzymes. medchemexpress.com The 5-fluoro-uracil moiety is a well-known component of anticancer drugs, and its incorporation into a 3'-deoxy-3'-fluoro scaffold could lead to novel compounds with improved specificity or resistance profiles. ontosight.aiacs.org The pre-discovery exploration of this compound would involve screening against a panel of viral polymerases and cancer cell lines to identify lead indications for further development.

Exploration of Unexplored Biological Targets or Pathways

A key value of novel chemical entities like this compound lies in their potential to uncover previously unknown biological functions or metabolic pathways. As probes, they can reveal unexpected enzyme-substrate relationships.

A compelling example is the discovery that 5-fluorouridine-labeled RNA crosslinks with the dihydrouridine synthase DUS3L, an enzyme whose substrates were not fully characterized, particularly in mRNA. nih.gov This finding opened a new avenue for investigating the role of dihydrouridine modifications in human RNA. nih.gov Similarly, metabolic studies of β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130), a hepatitis C virus (HCV) inhibitor, revealed a second metabolic pathway. asm.orgnih.gov The monophosphate of PSI-6130 is deaminated to form the monophosphate of the corresponding uridine analogue, which is then phosphorylated to its active triphosphate form, also a potent inhibitor of the HCV polymerase. nih.gov This discovery of an alternative activation pathway highlights the complex metabolism that nucleoside analogues can undergo within a cell.

These examples suggest that this compound could likewise interact with unexpected cellular machinery. Its metabolism could lead to the formation of active species that inhibit unexplored targets, or it could serve as a tool to map out new pathways in nucleoside salvage and signaling. nih.gov Future research will involve untargeted metabolomics and proteomics to identify the cellular partners and metabolic fate of this compound, potentially revealing novel targets for therapeutic intervention.

Advancements in Synthetic Chemistry for Novel Derivatives

The biological activity and therapeutic utility of a lead compound can be significantly enhanced through the synthesis of novel derivatives. The scaffold of this compound provides multiple sites for chemical modification, and recent advancements in synthetic chemistry offer efficient routes to a diverse library of related compounds.

One powerful approach is the chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions. An efficient protocol has been developed for synthesizing a library of 3'-deoxy-3'-(4-substituted-triazol-1-yl)-5-methyluridine derivatives. nih.gov This method starts with the chemoenzymatic synthesis of a 3'-azido-3'-deoxy-5-methyluridine precursor, which then undergoes a copper-catalyzed "click chemistry" reaction with various alkynes to generate the triazole derivatives in high yields (76-92%). nih.gov This strategy allows for the rapid generation of diverse analogues for structure-activity relationship (SAR) studies.

Other synthetic explorations have focused on fluorination reactions. The use of reagents like diethylaminosulfur trifluoride (DAST) is a common method for introducing fluorine into sugar rings, although the stereochemical outcome can be unexpected and requires careful control. nih.gov Furthermore, modifications at other positions of the nucleoside, such as the 5'-position of the related 5-fluoro-2'-deoxyuridine (B1346552), have been explored to create novel inhibitors of thymidylate synthase. acs.org These synthetic strategies can be applied to this compound to create derivatives with altered solubility, cell permeability, target affinity, or metabolic stability, paving the way for second-generation compounds with improved pharmacological profiles.

| Precursor Compound | Synthetic Method | Type of Derivative |

| 3'-azido-3'-deoxy-5-methyluridine | Cu(I)-catalyzed 1,3-dipolar cycloaddition | 3'-triazol-1-yl derivatives. nih.gov |

| Methyl 4-azido-2-O-benzyl-4,6-dideoxy-alpha-D-allopyranoside | Fluorination with DAST | 3-deoxy-3-fluoro sugar moiety. nih.gov |

| 5-fluoro-2'-deoxyuridine (FdU) | Multi-step chemical synthesis | 5'-substituted monophosphate analogues. acs.org |

Theoretical Contributions to Nucleoside Analogue Design Principles

The study of this compound and its close relatives contributes valuable data to the broader principles of nucleoside analogue design. The introduction of fluorine at the 3'-position has profound stereoelectronic consequences that dictate the molecule's preferred shape and, consequently, its biological activity.

Structural analysis of the closely related 3'-deoxy-3'-fluorothymidine (B1224464) reveals detailed conformational parameters, such as the sugar pucker and the N-glycosidic torsion angle. nih.gov The sugar pucker, which describes the conformation of the furanose ring, is a critical determinant of how a nucleoside analogue fits into the active site of a polymerase or kinase. Fluorine, being highly electronegative, significantly influences this pucker, often favoring a "North-type" conformation, which can mimic the transition state of enzymatic reactions or enhance binding to specific enzymes. st-andrews.ac.uk

Furthermore, studying the kinetics of enzyme inhibition by these analogues provides deeper mechanistic understanding. For example, the interaction of 5-fluoro-2',3'-dideoxy-3'-fluorouridine 5'-phosphate with thymidylate synthetase was best explained by a two-stage model involving an initial reversible binding followed by a slow conversion to a tightly bound complex. nih.gov Such models are invaluable for designing inhibitors with desired properties, such as slow dissociation rates for prolonged activity. By systematically synthesizing and evaluating compounds like this compound, chemists and biologists refine the predictive models that guide the rational design of future generations of antiviral and anticancer drugs. nih.govcardiff.ac.uk

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3'-Deoxy-3'-fluoro-5-methyluridine, and how can reaction conditions be optimized to maximize yield?

- Methodological Answer : The synthesis involves sequential modifications of the uridine backbone. Key steps include fluorination at the 3' position and methylation at the 5' position. Protecting groups (e.g., tert-butyldiphenylsilyl) are often used to prevent side reactions during fluorination. Reaction temperature (typically 0–25°C), solvent choice (e.g., anhydrous DMF), and stoichiometric control of fluorinating agents (e.g., DAST) are critical for minimizing byproducts. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended for isolating high-purity product .

Q. How does the 3'-fluoro substitution affect enzymatic stability and molecular conformation?

- Methodological Answer : Fluorine's electronegativity and small atomic radius enhance resistance to phosphorylase-mediated degradation by sterically hindering enzyme-substrate interactions. Conformational studies using X-ray crystallography or NMR reveal that the 3'-fluoro group induces a C3'-endo sugar pucker, stabilizing the nucleoside in a pre-activated state for kinase-mediated phosphorylation. This conformation also reduces off-target interactions with non-cognate kinases .

Q. Which biochemical assays are most reliable for assessing DNA synthesis inhibition by this compound in cancer cells?

- Methodological Answer : Thymidine incorporation assays (e.g., [³H]-thymidine uptake) combined with flow cytometry (to measure S-phase arrest) are standard. For dose-response analysis, use IC₅₀ calculations via nonlinear regression of proliferation data. Parallel Western blotting for apoptosis markers (e.g., cleaved caspase-3) distinguishes DNA synthesis inhibition from cytotoxic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antiviral efficacy across different viral models?

- Methodological Answer : Discrepancies may arise from variations in viral polymerase fidelity or host cell metabolism. To address this:

- Perform in vitro polymerase assays (e.g., HIV-1 RT inhibition) under standardized nucleotide triphosphate concentrations.

- Use isogenic cell lines (e.g., MT-4 vs. HEK293T) to isolate host-specific metabolic activation pathways.

- Quantify intracellular levels of the triphosphate metabolite via LC-MS to correlate efficacy with pharmacokinetic thresholds .

Q. What experimental adjustments improve the accuracy of this compound-derived PET tracers (e.g., [¹⁸F]-FLT) in monitoring tumor proliferation?

- Methodological Answer : To account for tissue-specific variability:

- Apply kinetic modeling (e.g., Patlak analysis) to distinguish tracer uptake from blood flow effects.

- Normalize signals using contralateral healthy tissue as a reference.

- Pre-treat subjects with thymidine phosphorylase inhibitors to reduce tracer catabolism in highly vascularized tumors .

Q. How can enzymatic synthesis methods overcome challenges in stereoselective production of this compound?

- Methodological Answer : Chemoenzymatic approaches using thymidine kinase mutants (e.g., HSV1-TK Y172F) enhance stereoselectivity for the β-D configuration. Optimize reaction buffers (pH 7.5–8.0) and co-factor concentrations (ATP:Mg²⁺ ratio 1:2) to favor phosphorylation. Monitor enantiomeric purity via chiral HPLC with a Crownpak CR(+) column .

Data Analysis and Optimization

Q. What strategies validate the incorporation of this compound into viral RNA/DNA during replication studies?

- Methodological Answer : Use next-generation sequencing (NGS) of viral genomes post-treatment to identify mutagenic "signatures" (e.g., G→A hypermutation). Pair with mass spectrometry to confirm the presence of fluorinated nucleotides in hydrolyzed nucleic acids. Control experiments with polymerase-deficient viral mutants isolate incorporation effects .

Q. How can researchers optimize cell culture conditions to minimize off-target cytotoxicity in long-term studies?

- Methodological Answer : Co-administer nucleoside transporters (e.g., hENT1 inhibitors) to reduce non-specific uptake. Use serum-free media supplemented with 10 µM thymidine to rescue bystander cells from folate cycle disruption. Regularly passage cells to prevent adaptive resistance via upregulation of salvage pathways .

Safety and Handling

Q. What precautions are essential for handling this compound in in vivo studies?

- Methodological Answer : Store lyophilized compound at −20°C under argon to prevent hydrolysis. For intraperitoneal administration, dissolve in PBS (pH 7.4) with 10% DMSO for solubility. Monitor acute toxicity via serum ALT/AST levels and renal function panels post-dosing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.